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Cat. No.: B12429220

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
OICR-9429 is a potent and selective small molecule antagonist of the WD repeat-containing

protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction.[1][2][3] By binding to the MLL

binding pocket on WDR5, OICR-9429 effectively disrupts the MLL1 complex, leading to a

reduction in histone H3 lysine 4 (H3K4) methylation.[1][4] This inhibitory activity has shown

therapeutic potential in various cancers, including acute myeloid leukemia (AML).[1][5]

To leverage the potent WDR5-binding properties of OICR-9429 for targeted protein

degradation, the derivative OICR-9429-N-C2-NH2 has been developed. This molecule

incorporates a short (C2) linker with a terminal primary amine (-NH2), providing a versatile

chemical handle for conjugation to E3 ligase ligands. This enables the synthesis of Proteolysis

Targeting Chimeras (PROTACs) designed to induce the degradation of WDR5 via the ubiquitin-

proteasome system.

These application notes provide a comprehensive overview of the chemistry, design, and

application of OICR-9429-N-C2-NH2, including detailed protocols for its use in the synthesis

and evaluation of WDR5-targeting PROTACs.
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OICR-9429-N-C2-NH2: Linker Chemistry and Design
The design of OICR-9429-N-C2-NH2 is based on the crystal structure of OICR-9429 in

complex with WDR5.[1] Structural analysis revealed that the morpholine group of OICR-9429 is

solvent-exposed and does not form critical interactions with the protein.[6] This identified the

morpholine as an ideal attachment point for a linker, minimizing potential disruption of the

pharmacophore's binding to WDR5.

In OICR-9429-N-C2-NH2, the morpholine moiety is replaced with a piperazine ring

functionalized with a 2-carbon ethylamine linker. This modification provides a reactive primary

amine for subsequent conjugation reactions, while the piperazine ring serves as a robust

anchor. The short C2 linker length is a starting point for PROTAC design and can be further

optimized to achieve optimal ternary complex formation with WDR5 and a chosen E3 ligase.

Quantitative Data Summary
The following tables summarize the key quantitative data for the parent compound, OICR-

9429, and derivative PROTACs.
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Compound Parameter Value Assay Method Reference

OICR-9429 Kd 93 ± 28 nM [1][6]

OICR-9429 Kd 24 nM Biacore [6]

OICR-9429 Kd 52 nM ITC [6]

OICR-9429 Kdisp 64 ± 4 nM
Peptide

Displacement
[1]

OICR-9429 IC50 < 1 µM

Disruption of

WDR5-

MLL1/RbBP5

interaction in

cells

[6]

OICR-9429 IC50 67.74 µM

Cell Viability

(T24 bladder

cancer cells,

48h)

OICR-9429 IC50 70.41 µM

Cell Viability

(UM-UC-3

bladder cancer

cells, 48h)

PROTAC

Derivative
Parameter Value Cell Line Reference

MS33 (OICR-

9429 based)
DC50 260 ± 56 nM MV4;11 (AML)

MS33 (OICR-

9429 based)
Dmax 71 ± 5% MV4;11 (AML)

MS67 (OICR-

9429 based)
DC50 3.7 ± 1.4 nM MV4;11 (AML)

MS67 (OICR-

9429 based)
Dmax 94 ± 1% MV4;11 (AML)
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Signaling Pathway and Mechanism of Action
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Experimental Protocols
Protocol 1: Synthesis of OICR-9429-N-C2-NH2
This protocol is a generalized procedure based on the synthetic schemes for OICR-9429

derivatives. The synthesis involves the modification of a key intermediate in the OICR-9429

synthesis to introduce the piperazine-ethylamine linker.

Materials:

Appropriate precursors for the OICR-9429 core structure

tert-butyl (2-(piperazin-1-yl)ethyl)carbamate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Standard reagents and solvents for organic synthesis

Silica gel for column chromatography

HPLC and LC-MS for purification and analysis

Procedure:

Synthesis of the OICR-9429 core structure: Synthesize the biphenyl-pyridone core of OICR-

9429 following established literature procedures, but replacing the final coupling partner (N-

methylpiperazine) with a suitable precursor for the introduction of the linker.

Coupling of the linker: React the core structure with tert-butyl (2-(piperazin-1-

yl)ethyl)carbamate under appropriate coupling conditions (e.g., nucleophilic aromatic

substitution).

Purification: Purify the Boc-protected intermediate by silica gel column chromatography.

Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the reaction

at room temperature until the deprotection is complete (monitor by LC-MS).
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Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the

final product, OICR-9429-N-C2-NH2, by reverse-phase HPLC to yield the desired

compound.

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Conjugation of OICR-9429-N-C2-NH2 to an
E3 Ligase Ligand (PROTAC Synthesis)
This protocol describes a general method for conjugating the amine-functionalized OICR-9429

derivative to a carboxylate-containing E3 ligase ligand via amide bond formation.

OICR-9429-N-C2-NH2

Amide Bond Formation
in DMF/DMSO

E3 Ligase Ligand
(with COOH linker)

Amide Coupling Reagents
(e.g., HATU, DIPEA)

Purification
(Reverse-Phase HPLC)

Final PROTAC Conjugate

Characterization
(LC-MS, NMR)
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Materials:

OICR-9429-N-C2-NH2

E3 ligase ligand with a terminal carboxylic acid linker (e.g., pomalidomide-linker-COOH)

Amide coupling reagent (e.g., HATU, HBTU)

Organic base (e.g., DIPEA, triethylamine)

Anhydrous DMF or DMSO

Reverse-phase HPLC for purification

LC-MS for reaction monitoring and product analysis

Procedure:

Dissolution: Dissolve the E3 ligase ligand-linker-COOH (1 equivalent) in anhydrous DMF or

DMSO.

Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic

base (e.g., DIPEA, 3 equivalents) to the solution. Stir for 15-30 minutes at room temperature

to activate the carboxylic acid.

Coupling: Add a solution of OICR-9429-N-C2-NH2 (1 equivalent) in anhydrous DMF or

DMSO to the activated E3 ligase ligand solution.

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction

progress by LC-MS.

Quenching and Purification: Once the reaction is complete, quench with water and purify the

crude product by reverse-phase HPLC.

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final

PROTAC by LC-MS and NMR.

Protocol 3: WDR5 Degradation Assay
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This protocol outlines a general workflow for assessing the ability of a newly synthesized OICR-

9429-based PROTAC to induce the degradation of endogenous WDR5 in cells.

Seed Cells
(e.g., MV4;11)

Treat with PROTAC
(Dose-response)

Incubate for a
defined period (e.g., 24h)

Cell Lysis

Protein Quantification
(e.g., BCA assay)

Western Blot Analysis

Probe for WDR5 and
Loading Control (e.g., Tubulin)

Densitometry Analysis
(Calculate DC50 and Dmax)
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Click to download full resolution via product page

Materials:

Cancer cell line expressing WDR5 (e.g., MV4;11)

Cell culture medium and supplements

OICR-9429-based PROTAC, parent compound OICR-9429, and negative control

DMSO for stock solutions

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels and Western blotting apparatus

Primary antibodies against WDR5 and a loading control (e.g., GAPDH, Tubulin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system for Western blots

Procedure:

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Prepare serial dilutions of the PROTAC, OICR-9429, and a negative

control in cell culture medium. Treat the cells with the compounds for a specified time (e.g.,

18-24 hours). Include a DMSO-only vehicle control.

Cell Lysis: After incubation, wash the cells with PBS and lyse them using lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-

PAGE. Transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against WDR5 and

the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary

antibody.

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and

an imaging system. Quantify the band intensities and normalize the WDR5 signal to the

loading control. Calculate the percentage of WDR5 degradation relative to the vehicle control

to determine the DC50 and Dmax values.

Conclusion
OICR-9429-N-C2-NH2 serves as a valuable chemical tool for the development of WDR5-

targeting PROTACs. Its design, based on the well-characterized WDR5 inhibitor OICR-9429,

provides a robust starting point for researchers in oncology and chemical biology. The protocols

provided herein offer a framework for the synthesis and evaluation of these novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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